Tolerability Advantage in Elderly Populations: Gabapentin vs. Carbamazepine and Lamotrigine
In a randomized, double-blind trial comparing carbamazepine, gabapentin, and lamotrigine in elderly patients (n=94, mean age 72.3 years) with new-onset partial seizures, the dropout rate due to adverse effects was significantly lower for gabapentin compared to the first-line agent carbamazepine. Specifically, the dropout rate for carbamazepine was 27%, while gabapentin demonstrated a more favorable rate of 17% [1]. Although lamotrigine showed the lowest dropout rate at 10%, this data positions gabapentin as a demonstrably better-tolerated alternative to carbamazepine in a population particularly vulnerable to drug-induced adverse events, such as sedation, gait disturbance, and cognitive decline [1].
| Evidence Dimension | Patient dropout rate due to adverse effects over 12 months |
|---|---|
| Target Compound Data | 17% |
| Comparator Or Baseline | Carbamazepine (27%), Lamotrigine (10%) |
| Quantified Difference | 10 percentage points lower vs. carbamazepine |
| Conditions | Randomized, double-blind, controlled trial in elderly patients (≥60 years) with new-onset partial seizures; target doses: gabapentin 1500 mg/day, carbamazepine 600 mg/day, lamotrigine 150 mg/day |
Why This Matters
For scientific applications in geriatric models or for industrial formulation of therapies targeting older adults, this 10% absolute reduction in dropout risk vs. carbamazepine is a quantifiable indicator of superior tolerability that directly impacts patient retention in studies and real-world adherence.
- [1] Ramsay, R. E., & Rowan, A. J. (2003). More side effects seen with carbamazepine in older patients. Neurology Today, 3(10), 12-14. View Source
